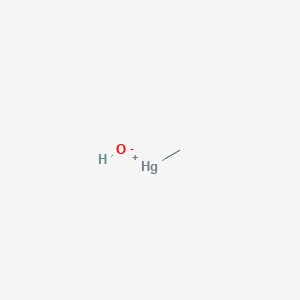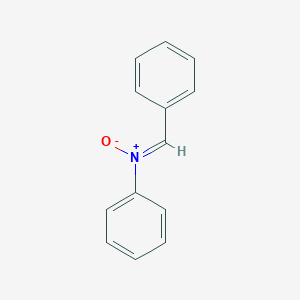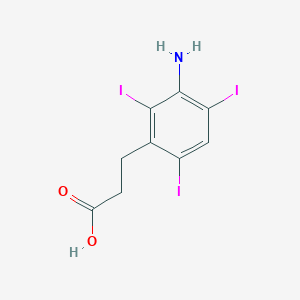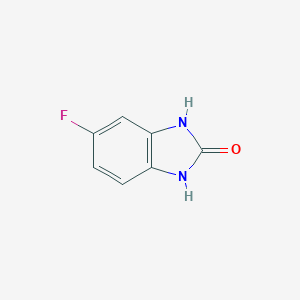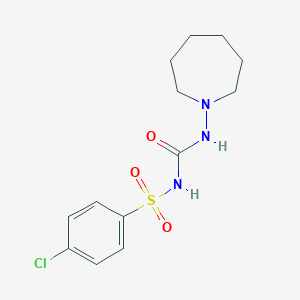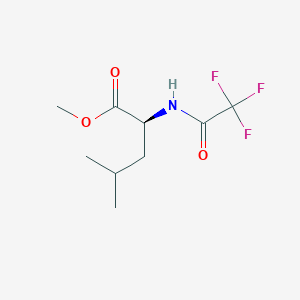
Methyl N-(trifluoroacetyl)-L-leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(trifluoroacetyl)-L-leucinate, also known as MTTFL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTTFL is a synthetic amino acid derivative that is widely used as a building block in the synthesis of peptides and proteins. In
Mécanisme D'action
Methyl N-(trifluoroacetyl)-L-leucinate acts as a substrate for the enzyme leucyl-tRNA synthetase, which is responsible for attaching L-leucine to its cognate tRNA during protein synthesis. Methyl N-(trifluoroacetyl)-L-leucinate can be recognized by the enzyme and incorporated into the peptide chain, leading to the formation of a non-natural amino acid residue. This can alter the protein's properties and functions, making it a valuable tool in protein engineering.
Effets Biochimiques Et Physiologiques
Methyl N-(trifluoroacetyl)-L-leucinate does not have any known biochemical or physiological effects on its own. However, its incorporation into the peptide chain can alter the protein's properties and functions, leading to potential biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(trifluoroacetyl)-L-leucinate has several advantages in lab experiments, including its easy synthesis, high purity, and compatibility with SPPS. However, Methyl N-(trifluoroacetyl)-L-leucinate has some limitations, including its high cost and limited availability.
Orientations Futures
Methyl N-(trifluoroacetyl)-L-leucinate has several potential future directions in scientific research. One possible direction is the development of novel drug candidates using Methyl N-(trifluoroacetyl)-L-leucinate as a building block. Another direction is the use of Methyl N-(trifluoroacetyl)-L-leucinate in protein engineering to design and synthesize proteins with improved properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in the study of protein folding and stability, which can provide insights into the mechanisms of protein misfolding and aggregation diseases.
Méthodes De Synthèse
Methyl N-(trifluoroacetyl)-L-leucinate can be synthesized using several methods; however, the most commonly used method is the reaction of L-leucine with trifluoroacetic anhydride in the presence of methanol. This reaction leads to the formation of Methyl N-(trifluoroacetyl)-L-leucinate and trifluoroacetic acid as a byproduct. The purity of Methyl N-(trifluoroacetyl)-L-leucinate can be improved by recrystallization from methanol.
Applications De Recherche Scientifique
Methyl N-(trifluoroacetyl)-L-leucinate has various scientific research applications, including peptide synthesis, protein engineering, and drug discovery. Methyl N-(trifluoroacetyl)-L-leucinate is used as a building block in the synthesis of peptides and proteins due to its unique chemical properties. It can be incorporated into the peptide chain during the solid-phase peptide synthesis (SPPS) process. Methyl N-(trifluoroacetyl)-L-leucinate is also used in protein engineering to introduce non-natural amino acids into the protein sequence, which can alter the protein's properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in drug discovery to design and synthesize novel drug candidates with improved pharmacological properties.
Propriétés
Numéro CAS |
1115-39-5 |
|---|---|
Nom du produit |
Methyl N-(trifluoroacetyl)-L-leucinate |
Formule moléculaire |
C9H14F3NO3 |
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1 |
Clé InChI |
UNGWNSXRWVHTFF-LURJTMIESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Synonymes |
N-Trifluoroacetyl-L-leucine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




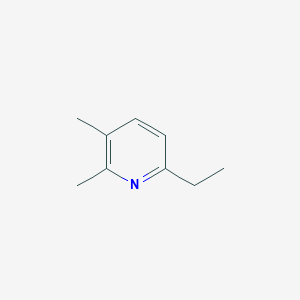

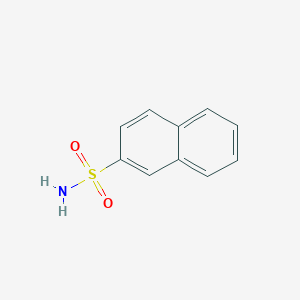
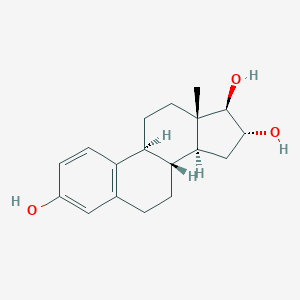
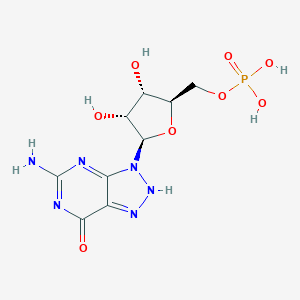
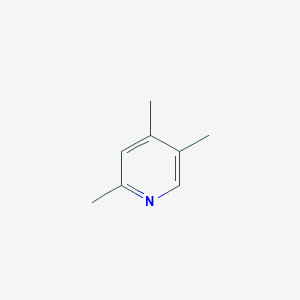
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
